REACTION_SMILES
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[C:20]([CH2:21][C:22](=[O:23])[O:24][CH2:25][CH3:26])(=[O:27])[O:28][CH2:29][CH3:30].[C:35]([O-:36])(=[O:37])[CH2:38][C:39]([O-:40])=[O:41].[CH3:43][CH2:44][O:45][C:46]([CH3:47])=[O:48].[Cl-:31].[Cl-:33].[Cl-:34].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([C:13](=[O:14])[OH:15])[CH2:9][O:10][CH2:11][CH2:12]2)[cH:6][cH:7]1.[ClH:42].[Mg+2:32].[S:16]([Cl:17])([Cl:18])=[O:19]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]2([C:13](=[O:15])[CH:21]([C:20](=[O:27])[O:28][CH2:29][CH3:30])[C:22](=[O:23])[O:24][CH2:25][CH3:26])[CH2:9][O:10][CH2:11][CH2:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)C1(c2ccc(Cl)cc2)CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C(=O)OCC)C(=O)C1(c2ccc(Cl)cc2)CCOC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |